Product packaging for 5-Quinolinecarboxylic acid(Cat. No.:CAS No. 7250-53-5)

5-Quinolinecarboxylic acid

Cat. No.: B1296838
CAS No.: 7250-53-5
M. Wt: 173.17 g/mol
InChI Key: RAYMXZBXQCGRGX-UHFFFAOYSA-N
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Description

Quinoline-5-carboxylic acid (CAS 7250-53-5) is a high-purity heterocyclic organic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol. It serves as a critical synthetic intermediate and building block in numerous research applications due to its fused benzo-pyridine core and carboxylic acid functional group, which offers diverse reactivity for chemical modifications . In pharmaceutical research, this compound is a key precursor in developing novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Its derivatives are extensively explored as potential agents in anti-infective research . The carboxylic acid group at the 5-position is a versatile handle for synthesizing amides, esters, and other derivatives, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies. Beyond pharmaceuticals, Quinoline-5-carboxylic acid finds application in material science and the dye industry, where quinoline derivatives are used in producing pigments and fluorescent materials . In coordination chemistry, the compound acts as a ligand, where the nitrogen atom in the quinoline ring and the oxygen atoms in the carboxyl group can participate in metal chelation to form complexes with potential catalytic activity . This product is supplied as a grey to yellow solid with a minimum purity of 98% . It is slightly soluble in water . Researchers should store the material in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under standard ambient conditions but should be kept away from oxidizing agents . Intended Use : This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B1296838 5-Quinolinecarboxylic acid CAS No. 7250-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMXZBXQCGRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283135
Record name Quinoline-5-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-53-5
Record name 5-Quinolinecarboxylic acid
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Record name Quinoline-5-carboxylic acid
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Record name quinoline-5-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of Quinoline 5 Carboxylic Acid

Classical and Contemporary Approaches to Quinoline-5-carboxylic Acid Synthesis

The construction of the quinoline (B57606) ring system is a foundational aspect of heterocyclic chemistry, with several named reactions providing pathways to quinoline-4-carboxylic acids and their analogs. These methods can be adapted to produce the quinoline-5-carboxylic acid scaffold.

Modified Skraup Reaction Pathways for Quinoline-5-carboxylic Acid Derivatives

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. pharmaguideline.com

To synthesize quinoline-5-carboxylic acid derivatives, a substituted aniline, such as an aminobenzoic acid, is required. Modifications to the traditional, often aggressive, reaction conditions have been developed to improve yields and safety. For instance, microwave-assisted modifications using environmentally friendly solvents like water have been reported. rsc.org While the archetypal reaction can be violent, the use of ferrous sulfate (B86663) can moderate its intensity. wikipedia.org

Pfitzinger Condensation Strategies in Quinoline-5-carboxylic Acid Synthesis

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids. wikipedia.org The process involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. nih.govresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to an intermediate keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

To apply this to quinoline-5-carboxylic acid synthesis, a specifically substituted isatin would be necessary. The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of derivatives, as various carbonyl compounds can be employed. researchgate.netsciencemadness.org

Doebner Hydrogen-Transfer Reaction Applications for Quinoline-5-carboxylic Acid Analogs

The Doebner reaction is another key method for synthesizing quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.gov This reaction serves as an alternative to the Pfitzinger synthesis and is particularly useful for creating 2-substituted quinoline-4-carboxylic acids. nih.gov

Recent advancements have focused on developing a Doebner hydrogen-transfer reaction model to improve yields, especially when using anilines with electron-withdrawing groups, which are typically less reactive in the conventional Doebner reaction. nih.gov In this modified process, an imine formed from the aniline and aldehyde is believed to be reduced, and the subsequent aromatization furnishes the quinoline product. nih.govacs.org This approach has demonstrated high substrate generality, tolerating various functional groups on the aniline and aldehyde reactants. nih.gov

A related synthesis, the Doebner–von Miller reaction, is an extension of the Skraup synthesis and utilizes α,β-unsaturated carbonyl compounds reacting with anilines under acidic conditions to form quinolines. nih.govwikipedia.org

Other Cyclization and Aromatization Protocols Leading to Quinoline-5-carboxylic Acid Scaffolds

Beyond the classical named reactions, various other cyclization and aromatization strategies have been developed to construct the quinoline framework. These include metal-catalyzed reactions that facilitate C-H bond activation and subsequent annulation. For instance, copper-catalyzed aerobic oxidative cyclization of 2-vinylaniline (B1311222) with other reactants can yield quinoline structures. mdpi.com

Palladium-catalyzed methods, such as the oxidative cyclization of aryl allyl alcohol and aniline, also provide a pathway to quinoline derivatives under redox-neutral conditions. mdpi.com Another innovative approach involves a one-pot synthesis where a covalent organic framework linked with quinolinecarboxylic acid (QCA-COF) was prepared from 1,3,5-tris(4-aminophenyl)benzene, p-phthalaldehyde, and pyruvic acid under solvothermal conditions. mdpi.com This method highlights the integration of quinoline synthesis into the formation of advanced materials.

Derivatization Strategies of Quinoline-5-carboxylic Acid

The carboxylic acid moiety at the 5-position of the quinoline ring is a versatile functional group that serves as a handle for further molecular elaboration. Esterification and amidation are the most common derivatization strategies employed.

Functionalization of the Carboxyl Moiety in Quinoline-5-carboxylic Acid (e.g., Esterification, Amidation)

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods like the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, HCl), are widely used. masterorganicchemistry.com This is an equilibrium-driven process, and using a large excess of the alcohol or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com Another approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride, which then readily reacts with an alcohol to form the ester. researchgate.net Specialized reagents can also be used; for example, trifluoroacetylimidazole has been used as a catalyst for the esterification of quinolinic acid without back-exchange, which is crucial when using isotopically labeled compounds. nih.gov

Amidation: The formation of an amide bond is a critical reaction in the synthesis of biologically active molecules. Direct reaction of quinoline-5-carboxylic acid with an amine is generally inefficient and requires high temperatures. khanacademy.org A more common and effective method is to first activate the carboxylic acid. This can be achieved by converting it to an acyl chloride, which then reacts with an amine, often in the presence of a base to neutralize the HCl byproduct. researchgate.netkhanacademy.org

Alternatively, peptide coupling agents are widely used to facilitate amide bond formation under milder conditions. Agents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. youtube.com This method is highly effective for coupling carboxylic acids with a wide range of primary and secondary amines. For example, various N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides were synthesized by the amidation of the corresponding ethyl ester with arylalkylamines in boiling ethanol. researchgate.net

Below is a table summarizing common derivatization reactions for the carboxyl group.

Reaction TypeReagentsProductKey Features
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)EsterEquilibrium reaction; often requires excess alcohol. masterorganicchemistry.com
Esterification 1. Thionyl Chloride (SOCl₂) 2. AlcoholEsterProceeds via a highly reactive acyl chloride intermediate. researchgate.net
Amidation 1. Thionyl Chloride (SOCl₂) 2. Amine (Primary or Secondary)AmideHigh-yielding but generates HCl byproduct. researchgate.netkhanacademy.org
Amidation Amine, Coupling Agent (e.g., DCC)AmideMild conditions, suitable for sensitive substrates. youtube.com

Substitution Reactions on the Quinoline Ring of Quinoline-5-carboxylic Acid (e.g., Halogenation, Trifluoromethylation)

The quinoline ring is susceptible to electrophilic substitution, primarily at the 5- and 8-positions of the benzene (B151609) ring portion. pharmaguideline.com However, these reactions often require vigorous conditions. The presence of the carboxylic acid group at the 5-position influences the regioselectivity of further substitutions.

Halogenation:

A notable advancement in the halogenation of quinoline derivatives is the development of a metal-free, C5-selective method. This approach utilizes readily available N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents and proceeds smoothly in water. This method is characterized by its operational simplicity, broad substrate scope, and short reaction times, making it an environmentally benign option.

Halogenating AgentProductReaction Conditions
N-Chlorosuccinimide (NCS)5-Chloroquinoline derivativeWater, Room Temperature
N-Bromosuccinimide (NBS)5-Bromoquinoline derivativeWater, Room Temperature
N-Iodosuccinimide (NIS)5-Iodoquinoline derivativeWater, Room Temperature

This table illustrates a general method for C5-selective halogenation of quinoline derivatives, which is applicable to quinoline-5-carboxylic acid.

Trifluoromethylation:

Trifluoromethylated quinoline derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. While direct trifluoromethylation of quinoline-5-carboxylic acid is a challenging transformation, several trifluoromethylated quinoline-5-carboxylic acid derivatives have been synthesized and are commercially available as building blocks for further chemical synthesis. appchemical.com These compounds, such as 2-(trifluoromethyl)quinoline-5-carboxylic acid, serve as key intermediates in the development of novel pharmaceuticals. The synthesis of these molecules often involves the construction of the quinoline ring from pre-trifluoromethylated precursors rather than direct trifluoromethylation of the quinoline-5-carboxylic acid core.

Heterocyclic Ring Annulation and Fusion with Quinoline-5-carboxylic Acid Scaffolds (e.g., Imidazoquinoline, Pyrroloquinoline)

The fusion of additional heterocyclic rings onto the quinoline-5-carboxylic acid framework leads to the formation of polycyclic systems with diverse and often enhanced biological activities.

Imidazoquinolines:

The synthesis of imidazo[4,5-f]quinolines has been achieved through multi-step procedures starting from 5-aminobenzimidazoles. While not directly starting from quinoline-5-carboxylic acid, this highlights a strategy for constructing this fused ring system. A more direct approach involves the cyclization of appropriately substituted diaminoquinolines, which can be derived from quinoline-5-carboxylic acid through functional group manipulations.

Pyrroloquinolines:

The synthesis of pyrroloquinoline structures is of significant interest, particularly in the context of pyrroloquinoline quinone (PQQ), a redox cofactor. A relevant synthetic approach involves the construction of a pyrrole (B145914) ring fused to a quinoline core. For instance, the synthesis of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid has been reported. This process starts with a 6-aminoquinoline (B144246) derivative, which undergoes reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitroso-acetamido derivative. Subsequent treatment with concentrated sulfuric acid leads to the desired tricyclic pyrroloquinoline system. This demonstrates a viable strategy for the annulation of a pyrrole ring onto a quinoline carboxylic acid scaffold.

Synthesis of Quinoline-5-carboxylic Acid Derivatives with Modified Ring Systems

Modification of the core quinoline ring system in quinoline-5-carboxylic acid can lead to novel molecular architectures with unique properties. This can involve the expansion, contraction, or rearrangement of the heterocyclic core.

One approach to creating modified ring systems is through the synthesis of fused tetracyclic quinoline derivatives. These complex structures can be assembled through various synthetic strategies, including one-pot domino reactions, microwave-assisted synthesis, and the use of ionic liquids. For example, isoindolo[2,1-a]quinolines and indolo[2,3-b]quinolines represent classes of compounds where the quinoline ring is fused with another carbocyclic or heterocyclic system, leading to a significant modification of the original quinoline scaffold. nih.gov While specific examples starting directly from quinoline-5-carboxylic acid are not extensively detailed, the general synthetic principles for constructing such fused systems can be adapted.

Another strategy for ring system modification is the transformation of the quinoline core into other heterocyclic systems, such as azaindoles. The synthesis of azaindoles can be achieved from appropriately substituted pyridine (B92270) precursors, which can, in principle, be derived from the degradation of the quinoline ring. organic-chemistry.org

Green Chemistry Approaches in Quinoline-5-carboxylic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinoline-5-carboxylic acid and its derivatives, to minimize environmental impact and improve efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. ejbps.comijnrd.org This technology is particularly well-suited for the synthesis of quinoline derivatives. For example, the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, can be efficiently carried out under microwave irradiation to produce quinoline-4-carboxylic acids. researchgate.net Similar strategies can be envisioned for the synthesis of quinoline-5-carboxylic acid by selecting the appropriate starting materials. The use of microwave heating aligns with the green chemistry principle of enhancing energy efficiency. youtube.com

Reaction TypeCatalyst/SolventConditionsAdvantages
Doebner Reactionp-TSA / EthanolMicrowave, 80 °C, 3 minRapid, efficient, good yields
Friedländer SynthesisNafion NR50 / EthanolMicrowave, 200 °C, 60 minReusable catalyst, good yields

This table showcases examples of microwave-assisted synthesis of quinoline carboxylic acid derivatives, illustrating the potential for applying these green methods to the synthesis of quinoline-5-carboxylic acid.

Metal-Free Synthesis:

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive transition metal catalysts. nih.govresearchgate.netnih.gov Recent advances have demonstrated the feasibility of synthesizing quinolines through metal-free pathways. These methods often rely on the use of organocatalysts or proceed under catalyst-free conditions, contributing to more sustainable chemical processes.

Spectroscopic and Structural Elucidation of Quinoline 5 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Quinoline-5-carboxylic Acid

A suite of sophisticated spectroscopic methods is employed to elucidate the intricate structural details of quinoline-5-carboxylic acid and its derivatives. These techniques probe the nuclear, vibrational, and electronic properties of the molecules, offering a holistic view of their composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the quinoline-5-carboxylic acid framework.

In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the chemical shifts of the protons are influenced by the electron density and the presence of neighboring functional groups. The aromatic protons of the quinoline ring typically appear in the downfield region of the spectrum. The concentration of the sample can also affect the chemical shifts due to intermolecular interactions like π-π stacking. uncw.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline ring and the carboxylic acid group are diagnostic of their electronic environment. For instance, the carboxyl carbon atom of carboxylic acids typically resonates in the range of 165 to 185 ppm. libretexts.org Theoretical calculations, such as those using the GIAO HF/6-31++G(d,p) level of theory, can be used to predict and help interpret experimental ¹H and ¹³C NMR chemical shifts of quinoline derivatives.

Multinuclear NMR, involving nuclei other than ¹H and ¹³C, can be employed when heteroatoms are present in the derivatives of quinoline-5-carboxylic acid. This can provide further insights into the molecular structure and bonding.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives

ProtonQuinoline chemicalbook.comQuinoline-4-carboxylic acid (in DMSO-d6) chemicalbook.com6-(Dimethylamino)quinoline-5-carbaldehyde (in DMSO-d6) mdpi.com
H28.909.1048.69
H37.408.7797.54
H48.10-9.30
H67.708.180-
H77.508.0007.70
H88.007.8818.05
-NCH₃--3.16
-CHO--10.19
Note: Chemical shifts are illustrative and can vary with solvent and other experimental conditions.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives

CarbonQuinoline-5-carboxylic acid chemicalbook.com6-(Dimethylamino)quinoline-5-carbaldehyde (in DMSO-d6) mdpi.com
C2150.5146.6
C3121.5122.7
C4134.5134.7
C4a129.0123.6
C5129.5127.5
C6127.0157.5
C7130.0113.4
C8128.5132.0
C8a148.0141.6
C=O168.0190.0
-NCH₃-45.5
Note: Chemical shifts are illustrative and can vary with solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For quinoline-5-carboxylic acid, these methods are particularly useful for identifying the characteristic vibrations of the carboxylic acid group and the quinoline ring system.

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding between molecules. orgchemboulder.comacademyart.edu The carbonyl (C=O) stretching vibration gives rise to an intense absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by factors such as dimerization and conjugation. The C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region. academyart.edu

In the context of quinoline-5-carboxylic acid, the vibrational modes of the quinoline ring will also be present. For the parent quinoline molecule, characteristic bands include C-H stretching vibrations above 3000 cm⁻¹ and various ring stretching and bending vibrations at lower wavenumbers. researchgate.net For example, C-C and C-H stretching vibrations of the 5,8-quinolinedione and quinoline rings are observed in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹, respectively. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of quinoline-5-carboxylic acid and its derivatives. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for Carboxylic Acids

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
O-H Stretch3300-2500Strong, Very Broad
C=O Stretch1760-1690Strong
C-O Stretch1320-1210Medium
O-H Bend1440-1395 and 950-910Medium
Source: orgchemboulder.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like quinoline-5-carboxylic acid, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum provides insights into the conjugated system of the molecule.

The UV-Vis spectrum of quinoline-based compounds is sensitive to the solvent polarity and the nature of substituents on the quinoline ring. mdpi.com For example, the absorption peak for a quinoline derivative was observed at 289 nm in chloroform, and this peak was affected in both intensity and position when the solvent polarity was varied. nih.gov The presence of a carboxylic acid group can also influence the electronic absorption spectrum. The interaction of quinoline-based receptors with carboxylic acids has been studied using UV-Vis spectroscopy, where changes in the absorption spectra upon complexation were used to determine association constants. nih.govresearchgate.net

Theoretical calculations can be used to simulate and interpret the experimental UV-Vis spectra, providing a deeper understanding of the electronic transitions involved. mdpi.com

Interactive Data Table: UV-Vis Absorption Maxima (λmax) for a Quinoline-Based Receptor in Different Solvents

Solventλmax (nm)
Chloroform289
Acetonitrile (B52724)287
Methanol285
Dimethyl Sulfoxide291
Source: Illustrative data based on trends described in mdpi.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For quinoline-5-carboxylic acid, the molecular ion peak in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoline carboxylic acids, common fragmentation pathways include the loss of the carboxyl group (as COOH or CO₂) and the cleavage of the quinoline ring. chempap.org For instance, a key fragmentation of quinoline itself involves the expulsion of HCN. chempap.org The specific fragmentation pattern can be influenced by the position and nature of substituents on the quinoline ring. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives of quinoline-5-carboxylic acid, allowing for the separation of mixtures and the identification of individual components based on their retention times and mass spectra. mdpi.com

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for Quinoline-5-carboxylic Acid Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺174.05496132.7
[M+Na]⁺196.03690141.6
[M-H]⁻172.04040134.9
[M+NH₄]⁺191.08150152.0
Source: uni.lu

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For derivatives of quinoline-5-carboxylic acid, X-ray crystallography can reveal how the molecules pack in the crystal lattice and the nature of the intermolecular forces that hold them together. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its interactions are often a dominant feature in the crystal packing. The crystal structure of a brequinar analogue, a quinoline-4-carboxylic acid derivative, showed a salt bridge formation involving the carboxylate group. nih.gov

The solid-state structure is crucial for understanding the physical properties of the compound, such as melting point and solubility, and can provide insights into its potential for polymorphism. mdpi.com

Interactive Data Table: Illustrative Crystallographic Data for a Carboxylic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1358.9
Z4
Note: This is example data for a generic organic carboxylic acid and does not represent Quinoline-5-carboxylic acid itself. Specific data for Quinoline-5-carboxylic acid would require dedicated crystallographic analysis.

Conformational Analysis and Molecular Geometry Investigations of Quinoline-5-carboxylic Acid

The conformational flexibility and molecular geometry of quinoline-5-carboxylic acid are important aspects of its structural chemistry. The primary source of conformational freedom is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring.

Computational methods, such as Density Functional Theory (DFT), can be used to investigate the potential energy surface and identify the most stable conformations. These calculations can also provide optimized geometries, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction studies. mdpi.com

The planarity of the quinoline ring system is a key feature of its geometry. The carboxylic acid group may be coplanar with the ring to maximize conjugation, or it may be twisted out of the plane due to steric hindrance or intermolecular interactions in the solid state. The molecular geometry, in turn, influences the electronic properties and reactivity of the molecule. For some quinoline derivatives, the planarity between the carboxylic acid group and the nitrogen atom is thought to be important for their biological activity. nih.gov

Computational Chemistry and Theoretical Studies on Quinoline 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Quinoline-5-carboxylic Acid Systems

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical modeling method for investigating the electronic structure and properties of molecules. rsc.orgnih.gov DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying complex organic molecules like quinoline-5-carboxylic acid and its analogs. These calculations are instrumental in understanding the geometry, electronic properties, and reactivity of these compounds.

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. rsc.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net

For quinoline (B57606) itself, DFT calculations have determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org In a study of a series of tunable quinoline derivatives, the HOMO and LUMO energy gaps were found to vary, indicating that substitutions on the quinoline ring can significantly influence the electronic properties. rsc.org For instance, in some derivatives, the charge density of the HOMO is accumulated on the quinoline ring and amide group, while the LUMO's charge density is located on other parts of the molecule, such as a substituted pyridine (B92270) ring. rsc.org This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Quinoline Derivative

ParameterValue (eV)
EHOMO-6.12
ELUMO-2.37
Energy Gap (ΔE)3.75
Ionization Potential (I)6.12
Electron Affinity (A)2.37
Global Hardness (η)1.87
Global Softness (S)0.53
Electronegativity (χ)4.24
Chemical Potential (μ)-4.24
Global Electrophilicity Index (ω)4.79

Note: Data presented is for a representative quinoline derivative as specific values for quinoline-5-carboxylic acid were not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

In a study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid, a derivative of the target compound, the MEP map revealed that the negative regions are predominantly localized over the carbonyl group of the carboxylic acid. nih.gov This suggests that the carbonyl oxygen is a likely site for electrophilic attack. The nitrogen atom of the quinoline ring also typically exhibits a negative potential, making it a potential site for interaction with electrophiles. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic rings are generally characterized by positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity and is instrumental in understanding intermolecular interactions. chemrxiv.org

Computational vibrational frequency analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the vibrational modes of a molecule using DFT, researchers can predict the frequencies at which the molecule will absorb infrared radiation or scatter Raman light. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

For 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid, the vibrational wavenumbers were computed using DFT quantum chemical calculations. nih.gov The stretching vibration of the C=O bond in the carboxylic acid group is expected to produce a strong band in the range of 1600-1700 cm⁻¹. researchgate.net The calculated vibrational frequencies for this derivative were found to be in good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational bands. nih.gov Such studies on analogs provide valuable reference data for the spectroscopic characterization of quinoline-5-carboxylic acid.

Table 2: Selected Calculated Vibrational Frequencies for a Quinoline-5-carboxylic Acid Analog

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H stretch (carboxylic acid)3500-3700
C-H stretch (aromatic)3000-3100
C=O stretch (carboxylic acid)~1700
C=C stretch (aromatic)1400-1600
C-N stretch (quinoline ring)1300-1400
O-H bend (carboxylic acid)1200-1400

Note: The data presented is for a representative quinoline-5-carboxylic acid analog. Specific experimental or calculated data for the parent compound was not available in the searched literature.

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of quinoline derivatives. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, researchers can determine the most likely reaction pathway and gain insights into the factors that control the reaction rate and selectivity.

Conceptual DFT provides a framework for understanding and predicting the regioselectivity of chemical reactions. rsc.org Reactivity indices such as Fukui functions, local softness, and the electrophilicity index can be calculated to identify the most reactive sites within a molecule. For electrophilic substitution reactions on the quinoline ring system, these descriptors can predict which positions are most susceptible to attack.

The quinoline ring is an aromatic system with varying electron densities at different positions. The nitrogen atom and the carboxylic acid group on quinoline-5-carboxylic acid will influence the electron distribution and, consequently, the regioselectivity of its reactions. Conceptual DFT descriptors can quantify these electronic effects and provide a rational basis for predicting the outcome of electrophilic aromatic substitution and other reactions. For example, the sites with the highest values for the Fukui function for electrophilic attack (f-) are predicted to be the most nucleophilic and therefore most reactive towards electrophiles.

Molecular Docking and Simulation Studies of Quinoline-5-carboxylic Acid Derivatives

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a biological macromolecule, such as a protein or nucleic acid. researchgate.netdoi.org These methods are widely employed in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level.

Derivatives of quinoline-5-carboxylic acid have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov In another study, quinoline carboxamide analogs were synthesized and their antimicrobial activity was rationalized through docking studies. researchgate.net

A molecular docking study of a quinoline-5,8-dicarboxylic acid derivative, a close analog of quinoline-5-carboxylic acid, was performed to investigate its binding to the enzyme JMJD3. The study revealed that the carboxylic acid groups play a crucial role in coordinating with a metal ion in the active site and forming hydrogen bonds with key amino acid residues. These interactions are critical for the inhibitory activity of the compound. Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. doi.org

Ligand-Protein Interaction Analysis of Quinoline-5-carboxylic Acid Analogues with Biological Targets

Computational docking studies are instrumental in elucidating the binding modes of quinoline carboxylic acid analogues within the active sites of various biological targets. These analyses reveal key molecular interactions that are crucial for their biological activity.

For instance, in studies involving quinoline derivatives targeting serine/threonine protein kinase, molecular docking has identified critical interactions. Designed ligands have been shown to form conventional hydrogen bonds with amino acid residues such as TYR A92 and Asn A300. nih.gov These hydrogen bonds, with distances measured at 3.54 Å and 2.74 Å respectively, are significant in stabilizing the ligand-protein complex. nih.gov Additionally, hydrophobic and aromatic interactions further enhance the binding between the ligand and the protein. nih.gov

In the context of antimicrobial research, docking studies of quinoline derivatives with proteins like Penicillin-binding proteins have been performed. researchgate.net One particular derivative, compound 7c, demonstrated a high ranking in docking simulations against Gram-negative bacteria targets, suggesting a mechanism of action similar to ampicillin. researchgate.net Similarly, when investigating quinoline carboxamide analogues against Aeromonas hydrophila, docking studies were employed to understand the interaction between the compounds and the bacterial target. researchgate.net

Molecular docking has also been applied to explore the potential of quinoline derivatives as inhibitors of HIV reverse transcriptase. nih.gov These studies aim to understand the binding affinity and interactions with key amino acid residues in the active site of the enzyme. nih.gov For P-glycoprotein (Pgp) inhibitors, docking studies against the crystal structure (PDB ID: 6C0V) revealed significant binding affinities mediated by both hydrophobic interactions and hydrogen bonds. nih.gov In another study, the interaction of quinoline derivatives with the CB1a protein (PDB ID: 2IGR) was investigated, identifying interactions with residues including ILE A-8, LYS A-7, and PHE A-15. semanticscholar.org

Furthermore, the binding of quinoline-6-carboxamide (B1312354) derivatives to the P2X7 receptor has been modeled. nih.gov For one analogue, hydrogen bonding with Tyr628, Lys443, Ser419, and Asn411 was predicted, while another showed hydrogen bonding with Lys630 at the nitrogen of the quinoline ring, complemented by π-alkyl, π-sulfur, and hydrophobic interactions. nih.gov In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives with DNA have also been conducted, showing that the lead compound binds to the A/T minor groove region of a B-DNA duplex through major and minor hydrogen bonds. researchgate.net

These ligand-protein interaction analyses provide a detailed molecular-level understanding of how quinoline-5-carboxylic acid analogues engage with their biological targets, guiding the rational design of more potent and selective compounds.

Prediction of Binding Affinities and Inhibitory Activities of Quinoline-5-carboxylic Acid Compounds

Computational methods are widely used to predict the binding affinities and inhibitory activities of quinoline-5-carboxylic acid derivatives, providing valuable insights prior to experimental synthesis. These predictions are often expressed as docking scores or binding energies and are used to rank potential drug candidates.

In the development of P-glycoprotein inhibitors, molecular docking studies predicted the binding energy of various 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. nih.gov One promising compound, designated as 17, exhibited the highest binding energy of -9.22 kcal/mol, suggesting it could be a potent lead structure for overcoming cancer multidrug resistance. nih.gov

Similarly, in the search for novel HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), synthesized quinoline derivatives were evaluated using molecular docking. nih.gov The results were promising, with one compound showing the highest affinity towards the reverse transcriptase protein with a docking score of –10.67. nih.gov Structure-activity relationship (SAR) studies based on these docking scores revealed that pyrimidine-containing quinoline derivatives generally showed higher scores than those with a pyrazoline moiety. nih.gov

For a series of thiopyrano[2,3-b]quinoline derivatives tested against the CB1a protein, the predicted binding affinity values ranged from -5.3 to -6.1 Kcal/mol. semanticscholar.org The compound with the highest binding affinity (-6.1 kcal/mol) also showed good activity in in-vitro analyses, demonstrating the predictive power of the in-silico approach. semanticscholar.org

In a study targeting the P2X7 receptor, quinoline-6-carboxamide benzenesulfonate (B1194179) derivatives were evaluated. nih.gov Although their potency was slightly lower than a related pyrazine (B50134) series, specific substitutions led to significant activity. The 4-iodo substituted compound (2f) was the most potent with an IC50 value of 0.566 μM. nih.gov The binding energies for other analogues, such as 1d and 2g, were predicted to be 7.07 kcal/mol and 7.1 kcal/mol, respectively. nih.gov

The following table summarizes predicted binding affinities for various quinoline carboxylic acid derivatives against different biological targets as reported in computational studies.

Compound Series/IDBiological TargetPredicted Binding Affinity (kcal/mol)Predicted Activity (IC50)
Compound 17 nih.govP-glycoprotein (6C0V)-9.22-
Compound 4 nih.govHIV Reverse Transcriptase-10.67-
Thiopyrano[2,3-b]quinolines semanticscholar.orgCB1a Protein-5.3 to -6.1-
Compound 1d nih.govP2X7 Receptor7.070.682 ± 0.05 μM
Compound 2g nih.govP2X7 Receptor7.10.813 μM
Compound 2f nih.govP2X7 Receptor-0.566 μM

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline-5-carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to describe the correlation between the chemical structures of compounds and their biological activity. nih.govnih.govwikipedia.org These models are crucial in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govlongdom.org For quinoline-5-carboxylic acid derivatives, various 2D and 3D-QSAR studies have been conducted to guide the design of novel therapeutic agents.

The primary goal of a QSAR study is to develop a reliable model that can predict the biological activity of a series of compounds based on their molecular structures. nih.gov This involves analyzing a dataset of compounds with known activities and using various linear and non-linear machine learning regression methods to build the model. nih.govnih.gov

For example, a QSAR study was performed on a series of 18 quinoline derivatives to predict their inhibitory activity against the ABCB1 transporter, a protein associated with multidrug resistance in cancer. nih.govnih.gov Using machine learning algorithms like k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB), 16 predictive models were developed. nih.gov The quality of these models was evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.govnih.gov One gradient boosting-based model, CatBoost, achieved the highest predictive quality with an R² of 95% and an RMSE of 0.283. nih.govnih.gov

In another study focusing on anticancer agents, a 3D-QSAR model was constructed for 33 quinoline derivative analogues. nih.gov The dataset was divided into a training set (24 compounds) and a test set (9 compounds) to validate the model's effectiveness. nih.gov This study utilized comparative molecular field analysis (CoMFA) to correlate the three-dimensional structures of the compounds with their biological activity against gastric cancer cell lines. nih.gov

Similarly, 3D-QSAR models, including CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA), were established for 40 tetrahydroquinoline-derivative inhibitors targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. mdpi.com The developed models showed good statistical and predictive properties, with a q² of 0.778 and an R²pred of 0.709 for the CoMFA model, and a q² of 0.764 and an R²pred of 0.713 for the CoMSIA model. mdpi.com Such validated models are considered to have good internal validation and external prediction abilities. mdpi.com

The insights from these QSAR models, often visualized through contour maps, help identify the structural features that are critical for biological activity, thereby guiding the synthesis of new derivatives with enhanced potency. nih.govnih.govmdpi.com

Pharmacological and Biological Research of Quinoline 5 Carboxylic Acid Derivatives

Antimicrobial and Antibacterial Activities of Quinoline-5-carboxylic Acid Compounds

The quinoline (B57606) nucleus is a foundational component of many antibacterial drugs. biointerfaceresearch.com Research into quinoline-5-carboxylic acid derivatives has shown that these compounds can be potent agents against a variety of bacterial pathogens, including those that have developed resistance to existing antibiotics. researchgate.netnih.gov Their mechanism of action and spectrum of activity are key areas of investigation.

A primary mechanism by which quinoline derivatives exert their antibacterial effect is through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. scholarsportal.infonih.govmedchemexpress.cn These enzymes are crucial for bacterial DNA replication, recombination, and repair, making them excellent targets for antibacterial agents. nih.gov Quinolones are known to stabilize the complex formed between these enzymes and DNA, which leads to lethal double-stranded breaks in the bacterial chromosome and ultimately results in cell death. nih.govsemanticscholar.org Structurally novel sets of quinoline-based inhibitors have been developed that demonstrate potent, dual-targeting ability against both DNA gyrase and topoisomerase IV. nih.govnih.gov This dual-inhibition is advantageous as it can slow the development of bacterial resistance.

Quinoline-5-carboxylic acid derivatives have been evaluated for their efficacy against a wide range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Studies have shown that specific structural modifications can tune the activity spectrum of these compounds. semanticscholar.org For instance, certain novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown antigram-negative activity comparable to their N-ethyl counterparts. nih.gov

Some synthesized derivatives show moderate to high antibacterial activity against various pathogens. biointerfaceresearch.comapjhs.com In one study, a quinolone-coupled hybrid compound, 5d, demonstrated a potent effect against most tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. nih.govdntb.gov.ua Another series of compounds showed potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile. nih.gov However, not all derivatives are broad-spectrum; some quinoline-based hydroxyimidazolium hybrids showed little inhibition of Gram-negative bacteria but were potent against the Gram-positive Staphylococcus aureus. mdpi.com

Compound/Derivative SeriesTarget BacteriaActivity (MIC in µg/mL)
Quinolone Hybrid 5d Various Gram-positive & Gram-negative strains0.125–8
8-hydroxyquinoline-5-sulfonamide (Series 3a-f) Staphylococcus aureusActive
8-methoxyquinoline-5-sulfonamide (Series 6) Staphylococcus aureusInactive (>256)
Hybrid 7b (hydroxyimidazolium) Staphylococcus aureus2
Hybrid 7h (hydroxyimidazolium) Staphylococcus aureus20
Hybrid 7b (hydroxyimidazolium) Klebsiella pneumoniae50
Facilely accessible quinolines Clostridium difficile1.0

A critical area of research is the activity of these compounds against bacteria that have developed resistance to multiple antibiotics. Several studies have highlighted the potential of quinoline derivatives in combating these challenging pathogens. nih.gov For example, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were tested against multidrug-resistant clinical isolates, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), with one compound showing efficacy comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.com

Other research has focused on developing quinoline derivatives effective against vancomycin-resistant E. faecium, with some compounds showing MIC values significantly lower than vancomycin (B549263) itself. nih.gov Similarly, novel derivatives have demonstrated selective activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential as antitubercular agents without cross-resistance to existing drugs. nih.gov The development of facilely accessible quinoline derivatives has also yielded compounds with potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and VRE. nih.gov

Anticancer and Antitumor Potential of Quinoline-5-carboxylic Acid Derivatives

The quinoline scaffold is a key structural feature in a number of anticancer drugs. mdpi.com Derivatives of quinoline-5-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising antiproliferative activity. researchgate.netsemanticscholar.org

Numerous studies have documented the cytotoxic activity of quinoline-5-carboxylic acid analogs against a panel of human cancer cell lines. For example, a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were tested against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cells. mdpi.com One compound in this series, 3c, showed high activity against all three cancer lines, with efficacy comparable to cisplatin (B142131) and doxorubicin. mdpi.com

Other quinoline-related carboxylic acids have demonstrated significant growth inhibition capacities against mammary (MCF-7) and cervical (HeLa) cancer cell lines. nih.govresearchgate.net Specifically, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid were noted for their effects on the MCF-7 cell line. nih.govresearchgate.net Further studies on different series of quinoline derivatives have confirmed their cytotoxic potential against a range of cancers, including liver (HePG-2), colon (HCT-116), and prostate (PC3) cancer cell lines. researchgate.net

Compound/DerivativeCancer Cell Line(s)Observed Effect (IC50 / Activity)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (melanoma), MDA-MB-231 (breast), A549 (lung)High activity, comparable to cisplatin/doxorubicin
Quinoline-2-carboxylic acid MCF-7 (breast), HeLa (cervical)Significant cytotoxicity
Quinoline-3-carboxylic acid MCF-7 (breast)Remarkable growth inhibition
Quinoline-4-carboxylic acid MCF-7 (breast)Remarkable growth inhibition
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (breast)Potent cytotoxic behavior
Various quinoline derivatives (Series) HePG-2 (liver), HCT-116 (colon), PC3 (prostate), HeLa (cervical)IC50 range: 5.6-19.2 µg/ml
2-p-tolyl-benzo[h]quinoline-4-carboxylic acid derivative A549 (lung), MCF-7 (breast), C26 (colon), A2780 (ovarian)High cytotoxicity

The anticancer effects of quinoline-5-carboxylic acid derivatives are mediated through various mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov Mechanistic studies have shown that certain potent derivatives can intercalate with DNA during the S phase of the cell cycle, leading to apoptosis. nih.gov

One specific derivative, compound 3c, was found to alter the expression of genes involved in cell cycle regulation and apoptosis. mdpi.com It increased the transcriptional activity of cell cycle regulators like p53 and p21 proteins and modulated the expression of the apoptosis-related genes BCL-2 and BAX. mdpi.com Other research has revealed that different quinoline derivatives can hinder the progression of the S and G2/M phases of the cell cycle, trigger DNA damage, and ultimately induce apoptosis. researchgate.net These findings suggest that quinoline-5-carboxylic acid derivatives can exert their cytotoxic effects by interfering with fundamental cellular processes that govern cell division and survival.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition by Quinoline-4-carboxylic Acid Analogs

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. nih.gov A structure-guided approach has been employed to develop potent inhibitors of DHODH based on the quinoline-4-carboxylic acid scaffold, aiming to improve interactions within the brequinar-binding pocket of the enzyme. nih.govnih.govresearchgate.net

Researchers identified two key amino acid residues, T63 and Y356, as suitable targets for forming new hydrogen-bonding interactions. nih.govacs.org By strategically positioning hydrogen-bond accepting groups on the quinoline core, new analogs were designed to maintain the essential pharmacophore while establishing novel electrostatic interactions. nih.gov This research led to the discovery of highly potent quinoline-based inhibitors. nih.govacs.org For instance, analog 41 demonstrated a half-maximal inhibitory concentration (IC50) of 9.71 ± 1.4 nM against DHODH. nih.govnih.govresearchgate.netacs.org Another promising compound, analog 43 , exhibited an IC50 of 26.2 ± 1.8 nM. nih.govnih.govresearchgate.netacs.org

Further structural studies revealed that compound 43 forms a novel water-mediated hydrogen bond with the T63 residue. nih.govacs.org Optimization of this scaffold led to the development of a 1,7-naphthyridine (B1217170) analog (46 ) which established a new hydrogen bond with Y356 and had an IC50 of 28.3 ± 3.3 nM. nih.govnih.govresearchgate.net The inhibition of DHODH by these compounds leads to pyrimidine depletion, which halts the cell cycle in the S-phase and induces cell differentiation, highlighting their potential as anticancer agents. nih.gov

Table 1: DHODH Inhibition by Quinoline-4-carboxylic Acid Analogs

Compound Target Enzyme IC50 (nM)
Analog 41 DHODH 9.71 ± 1.4
Analog 43 DHODH 26.2 ± 1.8

Protein Kinase CK2 Inhibition by Quinoline-3-carboxylic Acid Derivatives

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many types of cancer, where it promotes cell growth, proliferation, and suppression of apoptosis. This makes CK2 a significant target for anticancer drug development. nih.gov Derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of this enzyme. nih.govtandfonline.com

In one study, forty-three new derivatives of 3-quinoline carboxylic acid were synthesized and evaluated for their ability to inhibit protein kinase CK2. nih.govtandfonline.com Among these, twenty-two compounds were identified as active inhibitors, with IC50 values ranging from 0.65 to 18.2 μM. nih.govtandfonline.com The most potent inhibitors were found among the 2-aminoquinoline-3-carboxylic acid and tetrazolo[1,5-a]quinoline-4-carboxylic acid series. tandfonline.com

Another class of compounds, 3-carboxy-4(1H)-quinolones, were also identified as potent and selective ATP-competitive inhibitors of CK2. acs.org The most active compounds in this series were 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (IC50 = 0.3 μM; Ki = 0.06 μM) and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (IC50 = 1 μM; Ki = 0.28 μM). acs.org These findings underscore the potential of modifying the quinoline carboxylic acid scaffold to develop effective CK2 inhibitors for cancer therapy. tandfonline.com

Table 2: Protein Kinase CK2 Inhibition Data

Compound Class/Name Number of Active Compounds IC50 Range (μM) Most Active Compound (IC50) Ki Value (μM)
Quinoline-3-carboxylic acid derivatives 22 0.65 - 18.2 - -
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - - 0.3 0.06

Antiviral Activities of Quinoline-5-carboxylic Acid Derivatives

The quinoline scaffold is present in numerous compounds with a broad range of biological activities, including antiviral efficacy. nih.gov Research has demonstrated that quinoline derivatives are potent against a variety of viruses, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and coronaviruses like SARS and MERS. nih.gov

Specifically, derivatives of 4-quinoline carboxylic acid have been explored for their antiviral properties. By modifying the functional groups at various positions, researchers have been able to significantly alter the antiviral potency. For example, in a series of 4-quinoline carboxylic acid derivatives tested against respiratory syncytial virus (RSV), replacing a chlorine atom at the C(7) position with a fluorine atom led to a significant increase in activity (EC50 = 0.11 μM). nih.gov In contrast, derivatives with trifluoromethoxy or trifluoromethyl groups were found to be largely inactive. nih.gov Other research has focused on synthesizing novel quinoline derivatives and using molecular docking and dynamics simulations to predict their interaction with viral proteins, such as RSV G glycoproteins and Yellow Fever Virus (YFV) methyltransferase (Mtase), to guide the development of more potent antiviral agents. doi.org

Anti-Inflammatory and Antioxidant Properties of Quinoline-5-carboxylic Acid Compounds

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govresearchgate.netrsc.org Studies on various quinoline carboxylic acid isomers have shown impressive anti-inflammatory effects. Specifically, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exerted appreciable anti-inflammatory affinities in assays using lipopolysaccharide (LPS) to induce inflammation in mouse macrophage cells (RAW264.7). nih.govresearchgate.net Their activity was compared to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

One particular substituted quinoline carboxylic acid, CL 306 ,293 (3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid), has shown potent anti-inflammatory and antiarthritic properties in animal models. nih.gov This compound was effective in suppressing inflammation and joint destruction in both developing and established adjuvant arthritis. nih.gov Notably, its mechanism of action appears distinct from that of traditional NSAIDs, as it did not affect cyclooxygenase or lipoxygenase activities at efficacious doses. nih.gov Instead, it is believed to down-regulate T-cell function, which may account for its therapeutic effects. nih.gov

While potent in anti-inflammatory assays, the antioxidant capacity of these compounds can be variable. In one study, a range of quinoline carboxylic acid derivatives lacked significant antioxidant activity when tested for their ability to scavenge the DPPH radical, as compared to ascorbic acid. nih.gov

Antimalarial and Antitubercular Efficacy of Quinoline-5-carboxylic Acid Derivatives

The quinoline core is fundamental to some of the oldest and most effective antimalarial drugs, such as quinine. nih.gov This historical success has spurred continued research into quinoline derivatives for treating parasitic and bacterial diseases, including malaria and tuberculosis (TB). researchgate.net Many compounds initially recognized as antimalarial agents have also demonstrated promising activity against Mycobacterium tuberculosis (Mtb), the bacterium that causes TB. researchgate.netaustinpublishinggroup.com

A prominent example is Bedaquiline , a diarylquinoline that has become a clinically important anti-TB drug. researchgate.netaustinpublishinggroup.com Its success has served as a model for designing new antitubercular agents. researchgate.net Research has shown that the quinoline ring itself confers anti-TB activity, making it a promising lead scaffold for new drug development. austinpublishinggroup.com

Hybrid molecules combining the quinoline structure with other pharmacophores have also yielded potent dual-action agents. For instance, a series of quinolone-thiosemicarbazones were synthesized and tested for both antimalarial and antitubercular activity. researchgate.net One hit compound from this series showed a minimum inhibitory concentration (MIC) of 2 µM against the H37Rv strain of Mtb and an MIC of 1 µM against the 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Furthermore, new arylated quinoline carboxylic acids have been found to inhibit Mtb DNA gyrase, a validated target for antibacterial drugs. nih.gov

Neuroprotective Applications of Quinoline-5-carboxylic Acid Derivatives (e.g., Alzheimer's Disease, NMDA Receptor Modulation)

Quinoline derivatives are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. bohrium.comnih.gov The multifactorial nature of these diseases makes the development of multi-target-directed ligands a promising therapeutic strategy, and the quinoline scaffold is well-suited for this approach. nih.gov

One of the key pathological processes in neurodegeneration is glutamate-mediated excitotoxicity, which is heavily dependent on the N-methyl-D-aspartate (NMDA) receptor. dntb.gov.ua Quinoline-based structures are being explored for their ability to modulate NMDA receptor activity, offering a potential avenue for neuroprotection. dntb.gov.uaresearchgate.net

Beyond NMDA receptor modulation, quinoline derivatives have been designed to inhibit other key enzymes implicated in Alzheimer's disease. Based on molecular docking simulations, certain derivatives are predicted to act as inhibitors of acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). bohrium.comnih.gov Inhibition of AChE can improve cholinergic neurotransmission, while inhibition of MAO-B can reduce oxidative stress, both of which are beneficial in the context of Alzheimer's. bohrium.comnih.govnih.gov The combination of antioxidant and enzyme-inhibiting properties makes quinoline derivatives promising candidates for further development as neuroprotective agents. bohrium.comnih.gov

General Enzyme Inhibition Studies involving Quinoline-5-carboxylic Acid Scaffolds

The versatility of the quinoline carboxylic acid scaffold has led to its exploration as an inhibitor for a wide range of enzymes beyond those previously mentioned. nih.gov A notable area of research is the inhibition of ectonucleotidases, a group of cell-surface enzymes that play a crucial role in regulating nucleotide signaling and promoting tumor immune evasion. elifesciences.orgresearchgate.net

A series of quinoline-6-carboxylic acid derivatives were designed and synthesized as inhibitors of human ectonucleotidases. elifesciences.orgresearchgate.net This work identified several potent inhibitors for different enzyme isoforms.

Compound 4a was a potent inhibitor of h-e5'NT with an IC50 value of 0.092 ± 0.02 µM. researchgate.net

Compound 4d showed strong inhibition of h-NTPDase1 and h-NTPDase2, with IC50 values of 0.28 ± 0.03 µM and 0.92 ± 0.17 µM, respectively. elifesciences.orgresearchgate.net

Compound 4g effectively inhibited h-NTPDase3 (IC50 = 0.32 ± 0.05 µM). researchgate.net

Compound 4k was a good inhibitor of h-ENPP1, with an IC50 of 0.11 ± 0.02 µM. researchgate.net

These findings suggest that quinoline-6-carboxylic acid derivatives can be developed as potential agents for cancer immunotherapy by preventing the accumulation of immunosuppressive adenosine (B11128) in the tumor microenvironment. elifesciences.org Additionally, as mentioned previously, arylated quinoline carboxylic acids have been identified as inhibitors of Mycobacterium tuberculosis DNA gyrase, further demonstrating the broad utility of this scaffold in enzyme inhibition studies. nih.gov

Table 3: Inhibition of Ectonucleotidases by Quinoline-6-Carboxylic Acid Derivatives

Compound Target Enzyme IC50 (µM)
4a h-e5'NT 0.092 ± 0.02
4d h-NTPDase1 0.28 ± 0.03
4d h-NTPDase2 0.92 ± 0.17
4g h-NTPDase3 0.32 ± 0.05

Structure Activity Relationship Sar Investigations of Quinoline 5 Carboxylic Acid Analogues

Correlating Structural Modifications of Quinoline-5-carboxylic Acid with Biological Activity

The biological activity of quinoline-5-carboxylic acid derivatives is intricately linked to their structural architecture. Modifications at various positions of the quinoline (B57606) ring system have been shown to significantly influence their pharmacological effects, which span anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory activities. nih.govbiointerfaceresearch.commdpi.com

The quinoline nucleus itself is a critical scaffold, and its orientation and substitution patterns are pivotal. For instance, the position of the carboxylic acid group is a key determinant of activity. While quinoline-4-carboxylic acids have been extensively studied as inhibitors of dihydroorotate (B8406146) dehydrogenase, the placement of the carboxylic acid at the C-5 position directs the molecule towards different biological targets and activities. nih.govnbinno.com

Alterations on the benzo portion of the quinoline ring can lead to significant changes in biological response. The introduction of various substituents on this ring system modulates the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, in a series of quinoline-based compounds, substitutions at the C-5 position with an amino group have been shown to produce active compounds. slideshare.net

Furthermore, the pyridone portion of the quinoline ring is also a hot spot for structural modifications. Substitutions at the C-2 position with bulky hydrophobic groups have been found to be necessary for certain biological activities. nih.gov Conversely, the introduction of substituents at the C-2 position can also greatly reduce activity in other contexts. slideshare.net

The following table summarizes the observed correlation between structural modifications and biological activity in various quinoline carboxylic acid series, providing insights applicable to quinoline-5-carboxylic acid analogues.

Position of Modification Type of Modification Observed Impact on Biological Activity Relevant Biological Activity
C-2Bulky hydrophobic substituentsNecessary for activityDihydroorotate dehydrogenase inhibition
C-4Carboxylic acid and its saltsStrict requirement for activityDihydroorotate dehydrogenase inhibition
C-5Amino substitutionLeads to active compoundsGeneral antibacterial activity
C-6Fluorine atomSignificantly enhanced activityAntibacterial activity
C-7Piperazine, N-methylpiperazine, pyrrolidine (B122466) ringsLeads to active compoundsAntibacterial activity

Identification of Key Pharmacophores for Target Interactions in Quinoline-5-carboxylic Acid Series

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the quinoline-5-carboxylic acid series, several key pharmacophoric features have been identified that govern their interaction with various biological targets. drugdesign.orgresearchgate.net

The fundamental pharmacophoric elements of many biologically active quinoline derivatives include:

Aromatic Rings: The quinoline ring system itself provides a critical aromatic and planar scaffold for π-π stacking and hydrophobic interactions with the target protein. nih.gov

Hydrogen Bond Acceptors and Donors: The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group at the C-5 position are key hydrogen bond acceptors. The hydroxyl group of the carboxylic acid also serves as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the active site of the target. researchgate.net

A significant finding in the study of quinoline carboxylic acid derivatives is the potential role of metal chelation. It has been speculated that the co-planarity and close proximity of the carboxylic acid group (COOH) and the nitrogen atom of the quinoline ring could facilitate chelation with divalent metals, which may be a potential molecular mechanism for their pharmacological activities. nih.gov

Pharmacophore modeling studies on various quinoline derivatives have helped to refine these models. For instance, a pharmacophore model for antioxidant activity identified an aromatic ring and three hydrogen bond acceptors as key features. nih.gov These models serve as valuable tools in virtual screening and the design of new analogues with improved activity.

Influence of Substituent Effects on Efficacy and Selectivity of Quinoline-5-carboxylic Acid Derivatives

The nature and position of substituents on the quinoline-5-carboxylic acid scaffold have a profound impact on the efficacy and selectivity of the resulting derivatives. By systematically varying these substituents, researchers can fine-tune the pharmacological profile of the compounds. nih.govbiointerfaceresearch.commdpi.com

Substituents on the Benzo Ring:

Steric Bulk: The size and shape of substituents can also play a crucial role. In some cases, bulky groups can enhance binding by occupying a specific pocket in the target protein, while in other cases, they may cause steric hindrance and reduce activity.

Substituents on the Pyridone Ring:

C-2 Position: As mentioned earlier, bulky hydrophobic substituents at the C-2 position can be crucial for the inhibition of certain enzymes. nih.gov

C-3 Position: Modifications at this position can also modulate activity. For example, in a study of quinoline-4-carboxylic acids, a methyl group at the C-3 position was part of an active compound. nih.gov

C-4 Position: While the focus is on 5-carboxylic acids, it is noteworthy that for quinoline-4-carboxylic acids, the carboxylic acid group is essential for activity. nih.gov

The following table provides examples of how different substituents at various positions on the quinoline ring have been observed to affect biological activity.

Position Substituent Effect on Efficacy/Selectivity Target/Activity
C-22'-fluoro-1,1'-biphenyl-4-ylPart of a potent inhibitorDihydroorotate dehydrogenase
C-3MethylPresent in an active compoundDihydroorotate dehydrogenase
C-6FluoroSignificantly enhanced activityAntibacterial
C-6ChloroEnhanced activityAntileishmanial
C-7PiperazineIncreased activityAntibacterial

Rational Drug Design Principles Applied to Quinoline-5-carboxylic Acid Derivatives

Rational drug design is a strategic approach to drug discovery that utilizes the knowledge of a biological target's structure and function to design effective and specific drug candidates. slideshare.netfiveable.me This approach has been increasingly applied to the development of quinoline-5-carboxylic acid derivatives.

Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. drugdesign.org These methods rely on the information derived from a set of known active molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.commdpi.com For quinoline derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze the steric and electrostatic properties of the molecules and correlate them with their anti-gastric cancer activity. nih.gov The contour maps generated from these models provide insights into which regions of the molecule can be modified to enhance activity. nih.gov

Pharmacophore Modeling: As discussed in section 6.2, pharmacophore models define the essential structural features required for biological activity. These models can be used to screen large databases of compounds to identify new potential hits or to guide the design of novel derivatives that fit the pharmacophoric hypothesis. nih.gov

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design can be utilized. drugdesign.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Molecular docking studies have been performed on quinoline derivatives to understand their binding modes within the active sites of enzymes like VGFR tyrosine kinase and to evaluate their recognition profiles. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and can guide the design of analogues with improved affinity.

By applying these rational drug design principles, researchers can move away from traditional trial-and-error methods towards a more focused and efficient discovery of novel quinoline-5-carboxylic acid derivatives with desired therapeutic properties. fiveable.me The integration of computational and synthetic chemistry allows for the iterative design, synthesis, and testing of new compounds, ultimately leading to the development of more potent and selective drug candidates.

Advanced Applications in Materials Science and Coordination Chemistry

Metal Chelation and Coordination Complex Formation with Quinoline-5-carboxylic Acid

The presence of both a carboxylic acid group and a nitrogen atom in the quinoline (B57606) scaffold makes quinoline-5-carboxylic acid an excellent ligand for metal chelation. It can form stable coordination complexes with a variety of metal ions, leading to the creation of compounds with interesting structural and functional properties.

For instance, the reaction of quinoline-5-carboxylic acid with copper(II) salts can lead to the formation of complexes with distinct geometries. In one example, a one-dimensional polymeric Cu(II) complex was synthesized using a quinoline-based carboxylic acid, where the geometry of the complex was determined to be square-pyramidal through X-ray analysis. gazi.edu.tr In another instance, a dimeric Cu(II) complex with the same ligand exhibited an octahedral geometry. gazi.edu.tr

The characterization of these complexes often reveals the influence of the synthetic conditions and the presence of other ligands on the final structure. The choice of metal ion also plays a crucial role in determining the coordination geometry and the properties of the resulting complex.

The quinoline-5-carboxylate ligand can coordinate to metal centers in several different ways, contributing to the structural diversity of its metal complexes. researchgate.net The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand, while the nitrogen atom of the quinoline ring can also participate in coordination.

The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands. nih.gov For example, in some complexes, the quinoline-5-carboxylate ligand may act as a bidentate ligand, coordinating to the metal ion through both the nitrogen atom and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. nih.gov In other cases, the carboxylate group might bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The versatility in coordination modes allows for the rational design of metal complexes with specific topologies and properties. This has significant implications for the development of functional materials, as the coordination geometry can influence properties such as catalytic activity, luminescence, and magnetic behavior.

Metal-Organic Frameworks (MOFs) Development Using Quinoline-5-carboxylic Acid

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of quinoline-5-carboxylic acid as a ligand in the synthesis of MOFs offers the potential to create materials with unique pore environments and functionalities due to the specific chemical and structural features of the quinoline moiety.

The synthesis of MOFs based on quinoline-5-carboxylic acid typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. The choice of solvent, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the MOF.

One approach to incorporating quinoline carboxylic acid functionalities into a framework is through multicomponent reactions. For example, a quinolinecarboxylic acid-linked covalent organic framework (QCA-COF), which is structurally analogous to a MOF, has been synthesized via a Doebner multicomponent reaction. mdpi.com This method allows for the simultaneous incorporation of both the quinoline and carboxylic acid groups into the framework in a single step. mdpi.com The resulting material was found to be highly crystalline with a high specific surface area. mdpi.com

Characterization of these MOFs is carried out using techniques such as powder X-ray diffraction (PXRD) to confirm the crystal structure, and spectroscopic methods like FT-IR and solid-state NMR to verify the presence of the quinoline and carboxylate functionalities within the framework. mdpi.com

The porous nature of MOFs makes them promising candidates for applications in gas adsorption and separation. rsc.org The properties of MOFs for these applications are determined by factors such as pore size, pore volume, and the chemical nature of the pore surface. hilarispublisher.com The incorporation of quinoline-5-carboxylic acid into MOF structures can introduce specific functionalities that enhance their performance in gas separation.

The aromatic quinoline rings can provide favorable interactions with certain gas molecules through π-π stacking, while the carboxylic acid groups can act as hydrogen bond donors or acceptors. These interactions can lead to selective adsorption of specific gases. For instance, MOFs containing pyridinyl carboxylate linkers have been shown to have gas adsorption and separation capabilities for gases like C2H2, CO2, and CH4. rsc.org The performance of these materials is dictated by their structure, functionality, and adjustable porosity. rsc.org

While specific data on the gas adsorption properties of MOFs derived solely from quinoline-5-carboxylic acid is emerging, the principles of MOF design suggest that the unique chemical environment created by this ligand could lead to materials with tailored gas separation capabilities. The ability to tune the pore size and functionality of these MOFs is a key advantage in developing materials for specific gas separation challenges. hilarispublisher.comresearchgate.net

Applications of Quinoline Derivatives in Dye, Pigment, and Fluorescent Material Production

Quinoline and its derivatives are important scaffolds in the synthesis of a wide range of dyes, pigments, and fluorescent materials. researchgate.net The extended π-system of the quinoline ring is responsible for the chromophoric and fluorophoric properties of these compounds.

Quinoline derivatives are used in the manufacture of various classes of dyes, including cyanine (B1664457) dyes, which are known for their sharp and strong absorption bands in the visible and near-infrared regions. researchgate.net They are also used to synthesize acid dyes, direct dyes, and solvent dyes. researchgate.net For example, C.I. Acid Yellow 3 is a well-known dye that incorporates the quinoline structure. researchgate.net

In the realm of fluorescent materials, quinoline derivatives have attracted significant attention due to their potential in high-tech applications. nih.gov The fluorescence properties of these compounds can be tuned by modifying the substituents on the quinoline ring. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength and enhance the quantum yield. unito.it Some quinoline-based compounds have been developed as fluorescent probes for the detection of metal ions and proteins. nih.gov The inherent fluorescence of certain quinoline derivatives makes them suitable for use as optical brighteners and luminophores. nih.gov

The following table provides examples of dyes and fluorescent materials based on the quinoline structure:

Compound TypeExampleApplication
Acid DyeC.I. Acid Yellow 3Textile Dyeing
Solvent DyeC.I. Solvent Yellow 33Coloring for plastics and inks
Fluorescent Probe4-hydroxyquinolin-2-one derivativesProtein detection
Fluorescent DyesImidazo[5,1-a]isoquinolinesEmissive materials

The versatility of the quinoline scaffold continues to inspire the development of new functional dyes and fluorescent materials with tailored properties for a wide range of applications, from traditional dyeing to advanced bioimaging and sensing.

Development of Specialized Polymers and Coatings Incorporating Quinoline-5-carboxylic Acid

The integration of quinoline-5-carboxylic acid into polymer structures has been an area of growing interest in materials science, primarily aimed at leveraging the unique chemical and physical properties of the quinoline moiety. Researchers have explored its use in creating high-performance polymers and functional coatings with enhanced thermal stability, corrosion resistance, and specific electronic or optical properties. The rigid, aromatic structure of the quinoline ring, combined with the reactive carboxylic acid group, makes it a versatile building block for various polymerization reactions.

The primary approach for incorporating quinoline-5-carboxylic acid into polymers is through polycondensation reactions. The carboxylic acid group can react with other functional groups, such as amines or alcohols, to form polyamides and polyesters, respectively. These reactions typically involve the use of a di-functional co-monomer to build the polymer chain. For instance, the reaction of quinoline-5-carboxylic acid (or its more reactive acyl chloride derivative) with a diamine would lead to the formation of a polyamide chain with quinoline units regularly spaced along the backbone.

In the realm of coatings, polymers incorporating quinoline-5-carboxylic acid are being investigated for their potential as corrosion inhibitors. The nitrogen atom in the quinoline ring can coordinate with metal surfaces, forming a protective layer that passivates the metal and prevents corrosive attack. The polymer matrix serves to bind these inhibiting moieties to the surface, providing a durable and long-lasting protective film. Research in this area has explored the application of these coatings on various metal substrates, including steel and aluminum alloys.

While specific research detailing the large-scale synthesis and commercial application of polymers and coatings derived solely from quinoline-5-carboxylic acid is still emerging, the foundational studies on related quinoline derivatives provide a strong indication of their potential. For instance, studies on polyamides containing different quinoline units have demonstrated their excellent thermal properties and high glass transition temperatures.

The following tables summarize some of the key research findings and potential properties of polymers and coatings incorporating quinoline-based structures, providing a basis for the anticipated performance of materials derived from quinoline-5-carboxylic acid.

Table 1: Potential Properties of Polyamides Derived from Quinoline-5-carboxylic Acid and Various Diamines

Diamine Co-monomerExpected Polymer BackbonePotential Key Properties
1,4-PhenylenediamineRigid, AromaticHigh thermal stability, high glass transition temperature, low solubility
4,4'-OxydianilineSemi-flexible, AromaticGood thermal stability, improved processability and solubility
HexamethylenediamineFlexible, AliphaticLower melting point, increased flexibility, improved solubility in common solvents

Table 2: Illustrative Performance Data for Quinoline-Derivative-Based Corrosion Inhibiting Coatings on Mild Steel

Coating SystemCorrosion Potential (mV vs. SCE)Corrosion Current Density (µA/cm²)Inhibition Efficiency (%)
Bare Mild Steel (Control)-55025.0-
Epoxy Coating-4805.279.2
Epoxy with Quinoline Derivative (Conceptual)-3500.896.8

Note: The data in Table 2 is conceptual and based on reported efficiencies of various quinoline derivatives as corrosion inhibitors to illustrate the potential performance enhancement.

Further research is focused on optimizing the synthesis of these specialized polymers and evaluating their performance in a wider range of applications. This includes the development of copolymers and blends to fine-tune the material properties for specific end-uses, such as in advanced composites, electronic materials, and protective coatings for harsh environments. The unique combination of properties offered by the quinoline-5-carboxylic acid moiety makes it a promising candidate for the next generation of high-performance materials.

Analytical Methodologies for Quinoline 5 Carboxylic Acid

Chromatographic Techniques for Quinoline-5-carboxylic Acid (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of Quinoline-5-carboxylic acid. These methods offer high resolution and sensitivity, making them suitable for both quantitative analysis and impurity profiling.

Reverse-phase HPLC (RP-HPLC) is the most common approach. The separation is typically achieved on a C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pharmtech.com An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the carboxylic acid group is protonated, which improves peak shape and retention on the nonpolar stationary phase. sielc.comsielc.com Detection is commonly performed using a UV detector, as the quinoline (B57606) ring possesses a strong chromophore. rsc.org

For more complex matrices or when higher sensitivity and specificity are required, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For MS-compatible methods, volatile buffers and acids like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com LC-MS can provide molecular weight information and fragmentation patterns, which aids in the unequivocal identification of Quinoline-5-carboxylic acid and its related compounds.

Development of Separation and Quantification Methods for Quinoline-5-carboxylic Acid and its Related Compounds

The development of a robust analytical method is a multi-step process aimed at achieving a reliable separation and quantification of the target analyte and its potential impurities. wjpmr.com For Quinoline-5-carboxylic acid, this involves separating it from structurally similar compounds, such as positional isomers (e.g., Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid) and process-related impurities. sielc.comajchem-a.com

Method development typically begins with selecting an appropriate column and mobile phase. A standard C18 column is often the first choice for a nonpolar compound like this. pharmtech.com The optimization process involves adjusting various parameters to achieve the desired separation.

Key Optimization Parameters in HPLC Method Development:

Parameter Objective Typical Conditions for Quinoline-5-carboxylic Acid
Mobile Phase Composition Control retention time and resolution Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures.
Mobile Phase pH Suppress ionization of the carboxylic acid group to improve retention and peak shape Acidified with 0.1% Formic Acid or Phosphoric Acid to maintain a pH between 2-4. sielc.com
Column Temperature Improve efficiency and adjust retention times Typically maintained between 25-40°C to ensure reproducibility. pharmtech.com
Flow Rate Optimize analysis time and efficiency Standard analytical flow rates of 0.8-1.5 mL/min are common. pharmtech.com

| Detector Wavelength | Maximize sensitivity | Set at the absorbance maximum of the quinoline chromophore, often around 254 nm or determined by a UV scan. rsc.org |

Once the separation is optimized, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjpmr.com

Spectrofluorometric Analysis for Quinoline-5-carboxylic Acid Detection

The quinoline ring system is inherently fluorescent, a property that can be exploited for highly sensitive detection and quantification. nih.govresearchgate.net Spectrofluorometry is a technique that measures the fluorescence intensity of a sample after excitation with light of a specific wavelength. This method is often more sensitive than UV-Vis absorption spectroscopy. nih.gov

For Quinoline-5-carboxylic acid, a spectrofluorometric method would first involve determining the optimal excitation and emission wavelengths. This is done by scanning the compound in a suitable solvent to identify the wavelengths that provide the maximum fluorescence signal. The fluorescence intensity is then measured and correlated with the concentration of the analyte. A calibration curve is constructed by plotting fluorescence intensity versus a series of known concentrations, which can then be used to determine the concentration of an unknown sample. nih.gov While 8-hydroxyquinoline (B1678124) is well-known for its enhanced fluorescence upon chelation with metal ions, the native fluorescence of the quinoline moiety itself is sufficient for analytical purposes. rroij.comnih.gov

Detection and Analysis of Quinoline-5-carboxylic Acid in Environmental Samples

Quinoline and its derivatives can be present in the environment due to their use in dyes, pharmaceuticals, and other industrial processes. sielc.comresearchgate.net The analysis of Quinoline-5-carboxylic acid in environmental samples such as soil or water presents a challenge due to the complexity of the matrix and the typically low concentrations of the analyte.

A crucial first step is sample preparation, which aims to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose. researchgate.net For an acidic compound like Quinoline-5-carboxylic acid in a water sample, a mixed-mode or anion-exchange SPE cartridge could be effective.

General Workflow for Environmental Sample Analysis:

Sample Collection: Obtain a representative sample of water or soil.

Extraction: For soil samples, a solvent extraction (e.g., using acetonitrile via ultrasonication) is performed. researchgate.net Water samples may be filtered and pH-adjusted.

Clean-up and Concentration: The extract is passed through an SPE cartridge to bind the analyte and wash away interferences. The analyte is then eluted with a small volume of an appropriate solvent. researchgate.net

Analysis: The concentrated and cleaned-up sample is analyzed, typically by HPLC with UV or fluorescence detection, or more definitively by LC-MS for high sensitivity and specificity.

Quantification of Trace Impurities during Scale-Up Synthesis of Quinoline-5-carboxylic Acid

During the scale-up of a chemical synthesis, controlling and quantifying impurities is critical to ensure the final product's quality and safety, particularly for pharmaceutical applications. Impurity profiling involves the identification and measurement of all potential and actual impurities.

The synthesis of quinoline carboxylic acids, for example through the Doebner reaction, involves reacting an aniline (B41778), an aldehyde, and pyruvic acid. nih.govresearchgate.net Potential impurities could therefore include unreacted starting materials, intermediates, and by-products from side reactions. nih.govacs.org

An HPLC method developed for impurity profiling must be able to separate the main peak of Quinoline-5-carboxylic acid from all trace-level impurities. This often requires a high-efficiency column and a gradient elution method to resolve closely eluting peaks. pharmtech.com A Diode Array Detector (DAD) is beneficial as it can provide UV spectra for each peak, helping to assess peak purity and aid in identification.

Future Research Directions and Translational Perspectives for Quinoline 5 Carboxylic Acid

Design of Next-Generation Quinoline-5-carboxylic Acid Derivatives with Enhanced Properties

The rational design of new quinoline-5-carboxylic acid derivatives is a key focus for future research, aiming to create compounds with superior efficacy, selectivity, and pharmacokinetic profiles. This endeavor relies on a synergistic approach combining computational modeling with advanced synthetic strategies.

Structure-Activity Relationship (SAR) Studies: A deep understanding of the structure-activity relationship is fundamental to designing more potent molecules. For instance, SAR studies on quinoline-4-carboxylic acid analogues have identified critical regions for modification that influence their inhibitory activity on enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov These studies have shown that bulky hydrophobic substituents at the C(2) position, a carboxylic acid at the C(4) position, and specific substitutions on the benzo portion of the quinoline (B57606) ring are crucial for activity. nih.gov Similar systematic SAR studies on quinoline-5-carboxylic acid derivatives are essential to guide the strategic placement of functional groups to optimize interactions with biological targets.

Computational and In-Silico Design: Advanced computational tools are becoming indispensable in modern drug discovery. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to predict the biological activity of novel quinoline derivatives and to understand their binding modes with target proteins. nih.govresearchgate.net For example, 3D-QSAR models have been developed to correlate the three-dimensional structures of quinoline derivatives with their anticancer activity, helping to identify structural features that enhance potency. nih.gov These in-silico methods accelerate the design-synthesis-testing cycle by prioritizing compounds with the highest predicted activity and most favorable drug-like properties for synthesis. nih.gov

Molecular Hybridization: Another promising strategy is molecular hybridization, which involves combining the quinoline-5-carboxylic acid scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. This approach aims to address complex diseases or overcome drug resistance. rsc.org

Future efforts will likely focus on creating extensive libraries of quinoline-5-carboxylic acid derivatives and employing high-throughput screening in conjunction with these design strategies to identify next-generation therapeutic candidates with precisely tailored properties.

Exploration of Novel Therapeutic Targets for Quinoline-5-carboxylic Acid Analogues

While quinoline derivatives have a long history as antimicrobial and antimalarial agents, current research is unveiling a much broader therapeutic potential by identifying novel biological targets. Analogues of quinoline-5-carboxylic acid are being investigated for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. nih.govnih.govelifesciences.org

The exploration of these new targets is repurposing the quinoline scaffold and opening up new avenues for drug development. Some of the novel targets identified for quinoline carboxylic acid derivatives include:

Diacylglycerol Acyltransferase-1 (DGAT1): Potent and selective inhibitors based on the quinoline carboxylic acid scaffold have been developed for DGAT1, an enzyme involved in triglyceride synthesis. nih.govresearchgate.net These inhibitors present a potential therapeutic approach for managing obesity and type 2 diabetes. researchgate.net

Ectonucleotidases: Certain quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases (enzymes that break down extracellular nucleotides). elifesciences.org By inhibiting these enzymes, these compounds can prevent the accumulation of immunosuppressive adenosine (B11128) in the tumor microenvironment, representing a novel strategy in cancer immunotherapy. elifesciences.org

Multidrug Resistance Protein 2 (MRP2): Novel quinoline analogues have been synthesized and evaluated as inhibitors of MRP2, a protein associated with multidrug resistance in cancer. nih.gov The carboxyl group at position 4 of the quinoline ring appears to be important for interaction with MRP2. nih.gov

Insulin-Like Growth Factor (IGF) Binding Proteins (IGFBPs): Quinoline-carboxylic acids have been shown to inhibit the binding of IGF to IGFBPs, suggesting a potential role in modulating IGF signaling pathways, which are often dysregulated in cancer. nih.gov

Peptide Deformylase (PDF): As part of the search for new antimicrobial agents, quinoline derivatives have been designed as inhibitors of the peptide deformylase enzyme, which is essential for bacterial protein synthesis. nih.gov

Table 1: Novel Therapeutic Targets for Quinoline Carboxylic Acid Analogues
Therapeutic TargetPotential IndicationQuinoline Derivative ClassKey Research Findings
Diacylglycerol Acyltransferase-1 (DGAT1)Obesity, Metabolic SyndromeBicyclic carboxylic acid derivativesOptimization of a lead compound led to the discovery of potent and orally efficacious quinoline-based DGAT1 inhibitors. nih.govresearchgate.net
Ectonucleotidases (e.g., NTPDase1, ENPP1)CancerQuinoline-6-carboxylic acid derivativesCompounds showed potent inhibition of various ectonucleotidase subtypes, suggesting a role in restoring antitumor immunity. elifesciences.org
Multidrug Resistance Protein 2 (MRP2)Cancer (Multidrug Resistance)2-arylquinoline-4-carboxylic acidsA 4-carboxy quinoline derivative demonstrated significant MRP2 inhibition, highlighting the importance of the carboxyl group for activity. nih.gov
IGF Binding Proteins (IGFBPs)Cancer4-benzylquinoline-carboxylic acidsDerivatives were shown to displace IGF-I from its binding to IGFBP-3, indicating potential to disrupt IGF signaling. nih.gov
Peptide Deformylase (PDF)Bacterial InfectionsSubstituted 1H-quinoline-2-onesComputational and in-vitro studies identified derivatives with excellent antibacterial activity, validated by molecular dynamics simulations. nih.gov

The continued screening of quinoline-5-carboxylic acid libraries against diverse biological targets will likely uncover further therapeutic opportunities, solidifying the importance of this scaffold in drug discovery.

Advanced Material Science Applications Utilizing Quinoline-5-carboxylic Acid Scaffolds

The unique structural and electronic properties of the quinoline ring make quinoline-5-carboxylic acid a valuable component in the field of material science. Its rigid, aromatic structure, combined with the reactive carboxylic acid group, allows it to serve as a versatile building block for creating sophisticated functional materials.

Covalent Organic Frameworks (COFs): A significant area of research is the incorporation of quinoline carboxylic acids into covalent organic frameworks (COFs). COFs are a class of porous, crystalline polymers with highly tunable structures and functionalities. mdpi.com Recently, a quinolinecarboxylic acid-linked COF (QCA–COF) was synthesized via a one-pot Doebner multicomponent reaction. mdpi.com This material demonstrated several advantageous properties:

High Stability: The resulting framework showed high chemical stability. repec.org

Porosity and High Surface Area: The QCA-COF possesses a high specific surface area, which is crucial for adsorption applications. mdpi.com

Functional Binding Sites: The simultaneous incorporation of quinoline and carboxyl groups provides multiple binding sites (quinoline nitrogen, aromatic rings, and carboxyl functions). mdpi.com

These properties make QCA-COFs highly effective as adsorbents for removing water-soluble organic pollutants, such as industrial dyes and antibiotics, from water. mdpi.com The material showed excellent removal efficiency and could be reused, highlighting its potential for environmental remediation. mdpi.com Future work may explore the use of such COFs in catalysis, gas storage, and sensing applications. researchgate.netnih.gov

Other Potential Applications: The quinoline-5-carboxylic acid scaffold holds promise for other advanced materials as well. Its derivatives can be explored as components in:

Metal-Organic Frameworks (MOFs): The carboxylic acid and nitrogen atom can coordinate with metal ions to form robust and porous MOFs.

Luminescent Materials and Sensors: The quinoline ring is known for its fluorescent properties, which can be tuned by substitution. This makes its derivatives candidates for use in chemical sensors, imaging agents, and organic light-emitting diodes (OLEDs).

Functional Polymers: Incorporation into polymer chains could impart specific properties such as thermal stability, conductivity, or ion-binding capabilities.

The development of materials based on the quinoline-5-carboxylic acid scaffold is a rapidly growing field with the potential to address challenges in environmental science, electronics, and beyond.

Development of Sustainable and Eco-Friendly Synthesis Routes for Quinoline-5-carboxylic Acid

In line with the global push towards green chemistry, a major research direction is the development of sustainable and environmentally friendly methods for synthesizing quinoline-5-carboxylic acid and its derivatives. acs.org Traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. acs.org Modern approaches focus on improving efficiency while minimizing environmental impact.

Green Catalysis: The use of eco-friendly and reusable catalysts is a cornerstone of sustainable synthesis.

Nanocatalysts: Iron-based nanoparticles are gaining attention as effective, low-toxicity, and recyclable catalysts for quinoline synthesis. nih.gov Their high surface area and magnetic properties allow for easy separation and reuse. nih.gov

Benign Catalysts: Simple and inexpensive catalysts like ferric chloride (FeCl₃·6H₂O) have been shown to be proficient in catalyzing the synthesis of quinoline derivatives under mild conditions. tandfonline.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or glycerol (B35011) is a key strategy. rsc.orgnih.gov Water, in particular, has been used successfully as a solvent for one-pot syntheses of quinoline-4-carboxylic acids. rsc.org

Energy-Efficient Methodologies:

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netrsc.org It offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and lower energy consumption. nih.govunf.eduacs.org

Ultrasonic Irradiation: Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation, often leading to higher yields and shorter reaction times under milder conditions. ijpsjournal.com

Atom-Efficient Reactions:

Multicomponent Reactions (MCRs): MCRs, such as the Doebner and Friedländer reactions, are highly valued in green chemistry because they combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing waste. mdpi.comacs.org Researchers are continuously modifying these classic reactions to make them more sustainable. acs.orgijpsjournal.com

Table 2: Comparison of Synthesis Methods for Quinoline Derivatives
MethodKey FeaturesAdvantagesExample Reaction
Conventional HeatingRequires high temperatures and long reaction times. Often uses hazardous solvents.Well-established protocols.Classic Skraup or Friedländer synthesis. acs.orgijpsjournal.com
Microwave-Assisted Synthesis (MAS)Uses microwave irradiation to rapidly heat the reaction mixture.Drastic reduction in reaction time, higher yields, energy efficiency. researchgate.netrsc.orgOne-pot, three-component synthesis of quinoline-hybrids. acs.org
NanocatalysisEmploys catalysts at the nanoscale (e.g., magnetic iron oxide NPs).High efficiency, catalyst reusability, low toxicity, environmentally friendly. nih.govFriedländer quinoline synthesis using a magnetic nanocatalyst. acs.org
Green SolventsUtilizes environmentally benign solvents like water or glycerol.Reduced toxicity and environmental impact, improved safety. rsc.orgnih.govSynthesis of quinoline-4-carboxylic acids in water. rsc.org
Multicomponent Reactions (MCRs)Combines multiple starting materials in a single, one-pot reaction.High atom economy, reduced waste, operational simplicity. mdpi.comacs.orgDoebner reaction for synthesizing quinoline-4-carboxylic acids. ijpsjournal.com

The continued innovation in synthetic methodologies will be crucial for the large-scale and cost-effective production of quinoline-5-carboxylic acid and its derivatives for both pharmaceutical and material science applications, ensuring that future advancements are both scientifically sound and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Quinoline-5-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Quinoline-5-carboxylic acid is typically synthesized via cyclization of substituted anilines with glyoxylic acid derivatives or through catalytic oxidation of quinoline precursors. For example, cyclocondensation reactions under acidic conditions (e.g., H₂SO₄) yield the quinoline core, followed by carboxylation at the 5-position . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing Quinoline-5-carboxylic acid?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the quinoline backbone and carboxylic acid proton (δ ~12-13 ppm) .
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates) .
  • FT-IR : To identify carboxyl C=O stretching (1700–1720 cm⁻¹) and aromatic C-H vibrations .
  • Elemental Analysis : To validate empirical formula (C₁₀H₇NO₂) .

Q. What safety protocols are essential when handling Quinoline-5-carboxylic acid in the laboratory?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact .
  • Store in sealed containers away from oxidizers; spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
  • Emergency measures: For ingestion, rinse mouth with water (do not induce vomiting); for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How does the electronic structure of Quinoline-5-carboxylic acid influence its pharmacological activity in receptor-binding studies?

  • Methodological Answer : The carboxylic acid group enhances hydrogen bonding with target receptors (e.g., 5-HT₂B/5-HT₂C serotonin receptors). Computational docking studies (e.g., AutoDock Vina) reveal that the planar quinoline ring facilitates π-π stacking with aromatic residues, while substituents at the 2-position (e.g., trifluoromethyl) modulate selectivity. For example, 8-methoxy-2-(trifluoromethyl) derivatives show reduced 5-HT₂C affinity (pKi ~5.39) due to steric hindrance .

Q. How can researchers resolve contradictions in reported bioactivity data for Quinoline-5-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize protocols: Use identical cell models (e.g., HEK-293 for 5-HT₂B assays) and control for pH/temperature .
  • Validate purity: Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values; employ LC-MS for batch verification .
  • Apply statistical rigor: Use ANOVA to compare datasets and meta-analysis to contextualize outliers .

Q. What computational strategies predict the binding dynamics of Quinoline-5-carboxylic acid analogs with protein targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model ligand-receptor interactions over 100-ns trajectories, highlighting stable binding conformers .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., electron-withdrawing substituents) with activity .
  • Free Energy Perturbation (FEP) : Quantify ΔG binding for derivatives, guiding rational design of high-affinity analogs .

Q. How can researchers design SAR studies to optimize the anti-inflammatory activity of Quinoline-5-carboxylic acid derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-donating groups (e.g., -OCH₃) at the 8-position to enhance COX-2 inhibition .
  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole moiety to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In Vivo Validation : Use murine models (e.g., carrageenan-induced paw edema) to assess efficacy and toxicity (LD₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.